molecular formula C11H7ClN2O2 B1356446 2-(2-Chlorophenyl)pyrimidine-5-carboxylic acid CAS No. 928712-83-8

2-(2-Chlorophenyl)pyrimidine-5-carboxylic acid

Cat. No.: B1356446
CAS No.: 928712-83-8
M. Wt: 234.64 g/mol
InChI Key: IVAPUCSVKRFGEQ-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)pyrimidine-5-carboxylic acid is an aromatic heterocyclic compound that contains a pyrimidine ring substituted with a 2-chlorophenyl group at the second position and a carboxylic acid group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)pyrimidine-5-carboxylic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as amidines and β-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the 2-Chlorophenyl Group: The 2-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a chlorinated aromatic compound with a nucleophile, such as an amine or an alkoxide.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide or the hydrolysis of an ester.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors, high-throughput screening for catalyst optimization, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the chlorine atom or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents for substitution reactions include nucleophiles like amines, alkoxides, and thiols, as well as electrophiles like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce alcohols or amines, and substitution reactions can result in a wide variety of functionalized derivatives.

Scientific Research Applications

2-(2-Chlorophenyl)pyrimidine-5-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antiviral, and anticancer properties.

    Materials Science: It is used in the synthesis of advanced materials, such as organic semiconductors and polymers, due to its unique electronic properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

    Industrial Applications: It is used as an intermediate in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)pyrimidine-4-carboxylic acid
  • 2-(2-Chlorophenyl)pyrimidine-6-carboxylic acid
  • 2-(4-Chlorophenyl)pyrimidine-5-carboxylic acid
  • 2-(2-Bromophenyl)pyrimidine-5-carboxylic acid

Uniqueness

2-(2-Chlorophenyl)pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity, biological activity, and potential applications. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific research and industrial applications.

Properties

IUPAC Name

2-(2-chlorophenyl)pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O2/c12-9-4-2-1-3-8(9)10-13-5-7(6-14-10)11(15)16/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVAPUCSVKRFGEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=C(C=N2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20589766
Record name 2-(2-Chlorophenyl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928712-83-8
Record name 2-(2-Chlorophenyl)-5-pyrimidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=928712-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Chlorophenyl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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